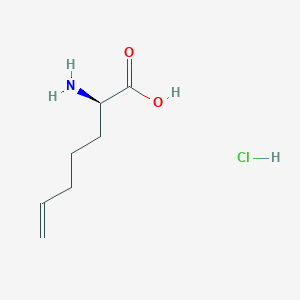

4-bromo-2-(chloromethyl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

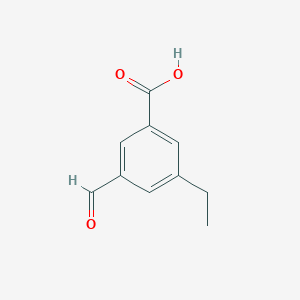

4-Bromo-2-(chloromethyl)-1,3-benzothiazole (BCB) is a heterocyclic compound with a five-membered ring structure containing two nitrogen and three carbon atoms. It is a highly reactive compound due to the presence of a bromine atom and a chloromethyl group. BCB is a versatile and important intermediate for the synthesis of various heterocyclic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It also has potential applications in medicinal chemistry and materials science.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its target by inhibiting the quorum sensing pathways . This interaction results in the disruption of bacterial cell–cell communication, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . The compound’s action on this pathway disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s molecular weight is reported to be 24954 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of bacterial growth . Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The action of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is influenced by the bacterial environment. The compound’s efficacy and stability may be affected by factors such as nutrient availability and the presence of other bacteria .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 4-bromo-2-(chloromethyl)-1,3-benzothiazole is its high reactivity, which makes it ideal for use in the synthesis of various heterocyclic compounds. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care. In addition, it is volatile and can easily escape from the reaction vessel.

Direcciones Futuras

4-bromo-2-(chloromethyl)-1,3-benzothiazole has a wide range of potential applications in medicinal chemistry and materials science. In the future, it could be used in the synthesis of new drugs and materials. In addition, further research could be conducted to explore its potential effects on the metabolism of certain compounds. Finally, more research could be conducted to explore its potential antibacterial activity.

Métodos De Síntesis

4-bromo-2-(chloromethyl)-1,3-benzothiazole can be synthesized by a variety of methods such as the Buchwald-Hartwig cross-coupling reaction, Knoevenagel condensation, and the Suzuki-Miyaura cross-coupling reaction. The most common method is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of a bromoarene with a chloromethylarene in the presence of a palladium catalyst. The reaction proceeds through the formation of a palladium-bromoarene complex, which is then coupled with the chloromethylarene to form the desired product.

Aplicaciones Científicas De Investigación

4-bromo-2-(chloromethyl)-1,3-benzothiazole has been extensively studied for its potential applications in medicinal chemistry and materials science. It has been used in the synthesis of various heterocyclic compounds for drug discovery. It has also been used in the synthesis of dyes and agrochemicals. In addition, this compound has been used in the synthesis of polymers and other materials for various applications.

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines

Propiedades

IUPAC Name |

4-bromo-2-(chloromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMCFBDFLOKQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)